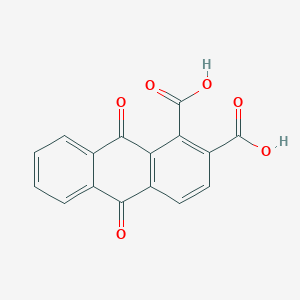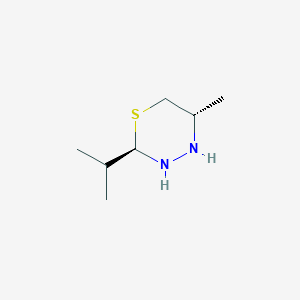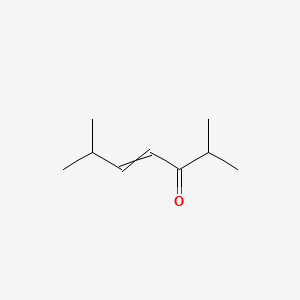
2,6-Dimethylhept-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-hepten-3-one: is an organic compound with the molecular formula C₉H₁₆O . It is a member of the ketone family and is characterized by the presence of a double bond and a ketone functional group. This compound is known for its distinct odor and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 2,6-Dimethyl-4-hepten-3-one involves the aldol condensation of acetone with isobutyraldehyde. This reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Dehydration: The aldol product undergoes dehydration to form the α,β-unsaturated ketone, 2,6-Dimethyl-4-hepten-3-one.
Industrial Production Methods: Industrial production of 2,6-Dimethyl-4-hepten-3-one often involves large-scale aldol condensation reactions followed by purification processes such as distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,6-Dimethyl-4-hepten-3-one can undergo oxidation reactions to form carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in 2,6-Dimethyl-4-hepten-3-one can participate in electrophilic addition reactions, allowing for various substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrogen chloride in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated ketones.
Aplicaciones Científicas De Investigación
Chemistry: 2,6-Dimethyl-4-hepten-3-one is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used as a model substrate to study enzyme-catalyzed reactions involving ketones and alkenes.
Medicine: While not directly used as a drug, 2,6-Dimethyl-4-hepten-3-one serves as a precursor in the synthesis of various medicinal compounds.
Industry: This compound is used in the fragrance industry due to its distinct odor. It is also employed as a solvent and in the production of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-hepten-3-one in chemical reactions involves the interaction of its functional groups with various reagents. The double bond allows for electrophilic addition reactions, while the ketone group can undergo nucleophilic addition. These interactions are facilitated by the molecular structure, which provides sites for chemical reactivity.
Comparación Con Compuestos Similares
2,6-Dimethyl-4-heptanone: Similar in structure but lacks the double bond.
2,6-Dimethyl-3-heptanone: Similar but with the ketone group at a different position.
4-Hepten-3-one: Similar but without the methyl groups.
Uniqueness: 2,6-Dimethyl-4-hepten-3-one is unique due to the presence of both a double bond and a ketone group, which allows it to participate in a wide range of chemical reactions. The methyl groups also contribute to its distinct chemical properties and reactivity.
Propiedades
Número CAS |
56259-14-4 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2,6-dimethylhept-4-en-3-one |
InChI |
InChI=1S/C9H16O/c1-7(2)5-6-9(10)8(3)4/h5-8H,1-4H3 |
Clave InChI |
FXHCGFPVKLZHCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=CC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


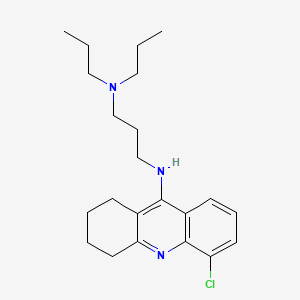
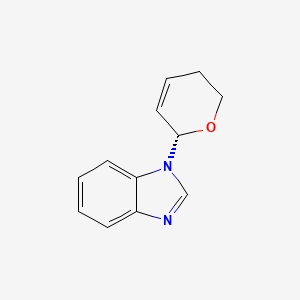
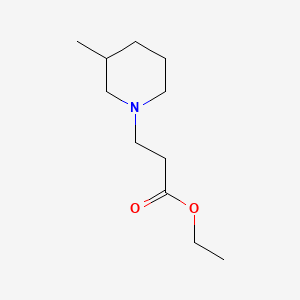
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)](/img/structure/B13797109.png)
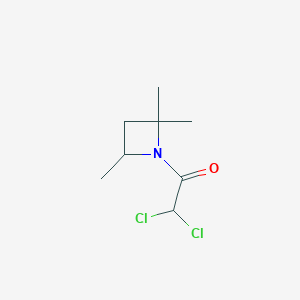

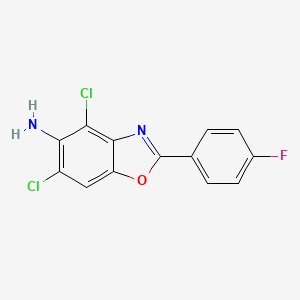
![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)
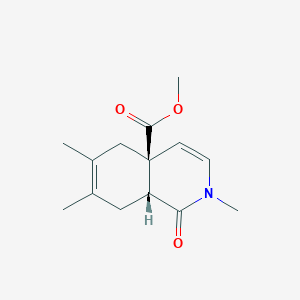
![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
![tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13797167.png)
